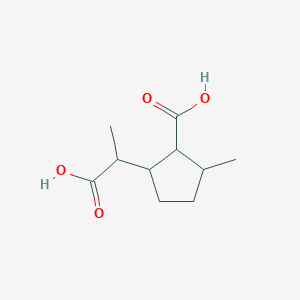

(1R,2R,3S,1'R)-Nepetalinic acid

Description

(1R,2R,3S,1'R)-Nepetalinic acid is a bicyclic monoterpene derivative hypothesized to share structural and functional similarities with nepetalactone, a compound found in catnip (Nepeta cataria).

Properties

CAS No. |

32603-11-5 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

OIFCPZGZZQQDNO-UHFFFAOYSA-N |

SMILES |

CC1CCC(C1C(=O)O)C(C)C(=O)O |

Canonical SMILES |

CC1CCC(C1C(=O)O)C(C)C(=O)O |

melting_point |

85°C |

physical_description |

Solid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1R,2R,3S,1'R)-Nepetalinic acid with structurally analogous compounds from the evidence, focusing on molecular features, stereochemistry, and functional groups:

Key Observations:

Structural Complexity :

- Nepetalinic acid’s hypothetical bicyclic framework contrasts with the tricyclic system in and the spirocyclic system in . These structural differences influence solubility and melting points. For example, the tricyclic compound in is stored at 2–8°C to maintain stability .

Functional Group Diversity :

- The carboxylic acid group in and enhances water solubility and acidity (pKa ~4–5), whereas the ester group in ’s spiro compound increases lipophilicity, favoring organic solvent solubility .

Such stereochemical nuances affect interactions with biological targets or synthetic reagents .

Synthetic Methods: While direct synthesis data for nepetalinic acid are absent, highlights stereoselective formylation using FAM (formic acid–acetic anhydride mixture), a method applicable to synthesizing chiral terpenoids .

Research Findings and Implications

- Reactivity : Carboxylic acid derivatives (e.g., ) are prone to decarboxylation under heat, while ketones () may undergo nucleophilic additions. Esters () are susceptible to hydrolysis, enabling derivatization .

- Biological Relevance : Prostaglandin analogs like Limaprost () demonstrate the importance of stereochemistry in bioactivity, suggesting nepetalinic acid’s configuration could influence its pharmacological profile .

- Analytical Techniques : NMR data () and chromatographic methods () are critical for resolving stereoisomers and confirming purity in such compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.